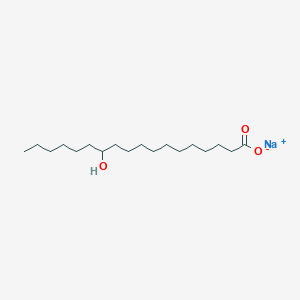

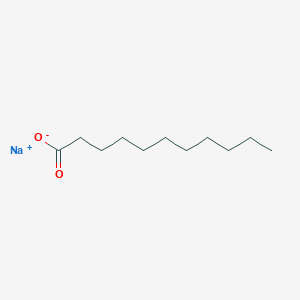

sodium;undecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is an ester product and is primarily used for research purposes . Sodium undecanoate is a sodium salt of undecanoic acid, which is a fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium undecanoate can be synthesized through the neutralization of undecanoic acid with sodium hydroxide. The reaction typically involves dissolving undecanoic acid in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium undecanoate and water as a byproduct.

Industrial Production Methods: In an industrial setting, sodium undecanoate can be produced by reacting undecanoic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Sodium undecanoate undergoes various chemical reactions, including:

Oxidation: Sodium undecanoate can be oxidized to form undecanoic acid.

Reduction: It can be reduced to form undecanol.

Substitution: Sodium undecanoate can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Undecanoic acid.

Reduction: Undecanol.

Substitution: Halogenated undecanoates.

Aplicaciones Científicas De Investigación

Sodium undecanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: Sodium undecanoate is used in the study of lipid metabolism and as a model compound for fatty acid research.

Mecanismo De Acción

The mechanism of action of sodium undecanoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is utilized in various applications, including drug delivery and emulsion stabilization. Sodium undecanoate interacts with lipid membranes, altering their structure and permeability, which can affect cellular processes.

Comparación Con Compuestos Similares

Sodium decanoate: Similar in structure but with a shorter carbon chain.

Sodium dodecanoate: Similar in structure but with a longer carbon chain.

Sodium octanoate: Another fatty acid sodium salt with a shorter carbon chain.

Comparison: Sodium undecanoate is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to shorter or longer chain sodium salts. Its specific properties make it suitable for applications where moderate hydrophobicity and hydrophilicity are required .

Propiedades

IUPAC Name |

sodium;undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)